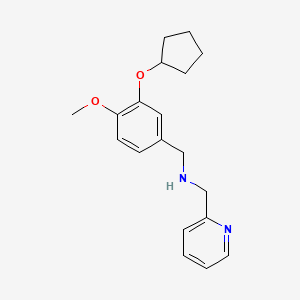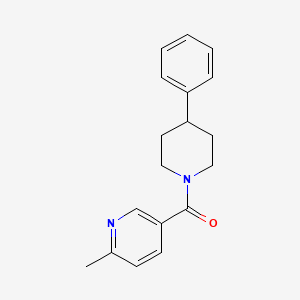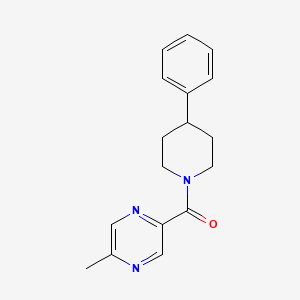
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as nitrobenzamide, is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis in cancer cells. Nitrobenzamide has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of PARP, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential as a therapeutic agent for the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential toxicity. It has been found to be toxic to certain types of cells, including liver cells. Additionally, the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood, which could limit its potential as a therapeutic agent.
将来の方向性
There are a number of potential future directions for the study of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. One area of research could focus on the development of more effective synthesis methods for 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. Additionally, further studies could be conducted to better understand the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, studies could be conducted to evaluate the potential toxicity of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and to develop strategies to mitigate its toxicity.
合成法
Nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 5-methyl-2-thiohydantoin in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede.
科学的研究の応用
Nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. This makes 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede a potential candidate for the development of PARP inhibitors, which have been shown to be effective in the treatment of certain types of cancer.
特性
IUPAC Name |
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)7-2-3-8(12)9(4-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUPQBQDSIYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)




![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)



